4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile
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Overview
Description
4-{[(4-iodophenyl)imino]methyl}benzonitrile is a chemical compound with the molecular formula C14H9IN2. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 4-{[(4-iodophenyl)imino]methyl}benzonitrile typically involves the reaction of 4-iodoaniline with 4-hydroxybenzaldehyde in the presence of a solvent such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the Schiff base. The product is then recrystallized from ethanol to obtain pure 4-{[(4-iodophenyl)imino]methyl}benzonitrile .
Chemical Reactions Analysis
4-{[(4-iodophenyl)imino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-{[(4-iodophenyl)imino]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of liquid crystalline materials, which have applications in display technologies and other electronic devices
Mechanism of Action
The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, which can influence the compound’s activity .
Comparison with Similar Compounds
4-{[(4-iodophenyl)imino]methyl}benzonitrile can be compared with other Schiff bases and halogenated aromatic compounds. Similar compounds include:
4-{(4-iodophenyl)methylamino}benzonitrile: This compound has a similar structure but with a methylamino group instead of an imino group.
4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate: This compound is an ester derivative of 4-{[(4-iodophenyl)imino]methyl}benzonitrile and has applications in liquid crystalline materials.
The uniqueness of 4-{[(4-iodophenyl)imino]methyl}benzonitrile lies in its specific structural features, such as the presence of both an imine group and an iodine atom, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H9IN2 |
---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
4-[(4-iodophenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C14H9IN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H |
InChI Key |
IVKHXRHCNKRNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)C#N |
Origin of Product |
United States |
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